N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a cyclopropylcarbamoyl-methyl moiety at position 1. The imidazole core is linked via a sulfanyl bridge to an acetamide group, which is further attached to a 4-acetylphenyl ring.
The compound’s key functional groups—hydroxymethyl, cyclopropylcarbamoyl, and acetylphenyl—impart distinct physicochemical properties. The hydroxymethyl group enhances hydrophilicity, while the cyclopropylcarbamoyl and acetylphenyl groups may influence steric bulk and electronic interactions, respectively. These features are critical for its solubility, metabolic stability, and binding affinity compared to analogs .
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12(25)13-2-4-14(5-3-13)22-18(27)11-28-19-20-8-16(10-24)23(19)9-17(26)21-15-6-7-15/h2-5,8,15,24H,6-7,9-11H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRTGUPWGDYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, cyclopropylamine, and various imidazole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the acetyl group results in alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Imidazole vs. Benzimidazole Cores : Compound 29 (benzimidazole) exhibits lower polarity due to the fused benzene ring, whereas the target compound’s imidazole core with hydroxymethyl enhances water solubility.
- Sulfanyl vs. Sulfonyl/Sulfinyl Bridges : The sulfanyl group in the target compound and compound may confer redox activity, while sulfonyl/sulfinyl groups (e.g., in ) increase stability but reduce metabolic flexibility .
Spectroscopic and Physicochemical Comparisons
NMR Profiling
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:
IR and Thermal Properties
- The target compound’s IR spectrum would show peaks for -NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and -OH (~3400 cm⁻¹), similar to compound but distinct from sulfonyl-containing analogs (e.g., ~1150 cm⁻¹ for -SO₂ in ) .
- Melting points vary with crystallinity: Cyclopropyl groups may lower melting points compared to rigid aromatic systems in .
ADMET and Pharmacological Implications
- Metabolic Stability : The cyclopropylcarbamoyl group may resist oxidative metabolism better than ethyl or methyl substituents in , as inferred from lumping strategies in .
- Toxicity : The absence of halogens (cf. chloro/fluoro in ) may reduce off-target interactions, though acetylphenyl could pose reactivity concerns.
Biological Activity
N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a novel compound with potential therapeutic applications. Its unique structure, featuring an imidazole ring and a cyclopropyl group, suggests diverse biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.42 g/mol. The compound's structure includes:
- An acetylphenyl group
- A cyclopropylcarbamoyl moiety
- A hydroxymethyl-substituted imidazole ring
- A sulfanyl acetamide linkage
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.3 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro assays demonstrate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Mechanistic Insights
Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: Potential interaction with cellular receptors involved in growth and apoptosis pathways has been proposed.
Case Studies
-
Case Study on Cancer Cell Lines:
A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. -
Antimicrobial Efficacy Study:
Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results demonstrated significant growth inhibition, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
